Cas no 2229198-29-0 (1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid structure
2229198-29-0 structure
商品名:1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
CAS番号:2229198-29-0
MF:C10H14N2O3
メガワット:210.229762554169
CID:6027888
PubChem ID:165759711

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
    • EN300-1776796
    • 2229198-29-0
    • インチ: 1S/C10H14N2O3/c1-2-12-4-3-11-8(12)10(9(14)15)5-7(13)6-10/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
    • InChIKey: WVJYPGBXBWYPIZ-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C(=O)O)(C2=NC=CN2CC)C1

計算された属性

  • せいみつぶんしりょう: 210.10044231g/mol
  • どういたいしつりょう: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1776796-5.0g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
5g
$4143.0 2023-06-03
Enamine
EN300-1776796-0.1g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
0.1g
$1257.0 2023-09-20
Enamine
EN300-1776796-10g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
10g
$6144.0 2023-09-20
Enamine
EN300-1776796-0.05g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
0.05g
$1200.0 2023-09-20
Enamine
EN300-1776796-10.0g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
10g
$6144.0 2023-06-03
Enamine
EN300-1776796-0.5g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
0.5g
$1372.0 2023-09-20
Enamine
EN300-1776796-2.5g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
2.5g
$2800.0 2023-09-20
Enamine
EN300-1776796-0.25g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
0.25g
$1315.0 2023-09-20
Enamine
EN300-1776796-1.0g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
1g
$1429.0 2023-06-03
Enamine
EN300-1776796-1g
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
2229198-29-0
1g
$1429.0 2023-09-20

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献

Related Articles

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2229198-29-0)

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2229198-29-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its cyclobutane core and imidazole moiety, which contribute to its unique chemical properties and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups further enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid position it as a promising candidate for further exploration in drug discovery. The ethyl-substituted imidazole ring not only imparts stability to the molecule but also serves as a key pharmacophore that can interact with biological targets. This design allows for selective binding to specific enzymes or receptors, which is crucial for achieving the desired therapeutic effects while minimizing off-target interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the hydroxyl group in 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid plays a critical role in modulating the compound's interactions with biological systems. This functionality can participate in hydrogen bonding, thereby enhancing the compound's ability to dock into target proteins and modulate their activity.

The carboxylic acid moiety further contributes to the compound's versatility, allowing for further derivatization through esterification, amidation, or other chemical modifications. These modifications can fine-tune the pharmacokinetic properties of the compound, such as its solubility, bioavailability, and metabolic stability. Such flexibility is essential for optimizing drug candidates for clinical development.

In the context of contemporary pharmaceutical research, 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has been explored as a potential lead compound for addressing various therapeutic challenges. For instance, its structural motif has been investigated for its potential role in modulating inflammatory pathways, which are implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. The imidazole ring, in particular, has been associated with anti-inflammatory activities in several preclinical studies.

Moreover, the cyclobutane core provides rigidity to the molecule, which can be advantageous for maintaining optimal conformational alignment with biological targets. This rigidity enhances the compound's binding affinity and selectivity, reducing the likelihood of unintended interactions that could lead to adverse effects. Such characteristics make 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid an attractive candidate for further development in drug discovery programs.

Current research efforts are focused on synthesizing analogs of this compound to identify more potent and selective derivatives. By leveraging high-throughput screening technologies and structure-based drug design approaches, scientists aim to optimize the pharmacological properties of these compounds. The integration of machine learning algorithms has also accelerated the process of identifying promising candidates by predicting their biological activities based on their chemical structures.

The hydroxyl group and carboxylic acid moiety remain key points of interest for modification, as they offer multiple avenues for enhancing drug-like properties. For example, incorporating sugar moieties or other polar groups can improve solubility and oral bioavailability, while introducing lipophilic substituents can enhance membrane permeability. These strategies are essential for developing compounds that can effectively reach their target sites within the body.

Another area of exploration is the potential application of 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid in combination therapies. Its ability to interact with multiple targets or pathways suggests that it could be used synergistically with other drugs to achieve better therapeutic outcomes. Such combinations are particularly relevant in treating complex diseases where multiple mechanisms are involved.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to streamline the process and improve scalability. These methods not only enhance efficiency but also minimize waste production, aligning with green chemistry principles.

In conclusion, 1-(1ethyl 11Himidazol 22yl) 33hydroxycyclobutane 11carboxylic acid (CAS No 2229198290) represents a compelling candidate for further pharmaceutical development due to its unique structural features and promising biological activities The ongoing research efforts coupled with advancements in computational chemistry and synthetic methodologies hold significant promise for uncovering new therapeutic agents based on this scaffold

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd